Cas no 21009-57-4 (3-Morpholinethione)

3-Morpholinethione 化学的及び物理的性質
名前と識別子
-
- 3-Morpholinethione
- morpholine-3-thione
- DTXSID10620475
- AKOS006346867
- MFCD18250302
- SCHEMBL90056
- AB72718
- AMY10049
- EN300-748827
- 21009-57-4
-
- MDL: MFCD18250302
- インチ: InChI=1S/C4H7NOS/c7-4-3-6-2-1-5-4/h1-3H2,(H,5,7)
- InChIKey: LTAFRIZVOKDEMU-UHFFFAOYSA-N
- ほほえんだ: C1COCC(=S)N1
計算された属性
- せいみつぶんしりょう: 117.02491
- どういたいしつりょう: 117.02483502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 83.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 53.4Ų
じっけんとくせい
- PSA: 21.26
3-Morpholinethione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0996589-5g |
morpholine-3-thione |
21009-57-4 | 95% | 5g |
$900 | 2024-08-02 | |
Enamine | EN300-748827-0.05g |
morpholine-3-thione |
21009-57-4 | 95% | 0.05g |
$282.0 | 2024-05-23 | |
Enamine | EN300-748827-0.5g |
morpholine-3-thione |
21009-57-4 | 95% | 0.5g |
$947.0 | 2024-05-23 | |
Enamine | EN300-748827-0.1g |
morpholine-3-thione |
21009-57-4 | 95% | 0.1g |
$420.0 | 2024-05-23 | |
Enamine | EN300-748827-10.0g |
morpholine-3-thione |
21009-57-4 | 95% | 10.0g |
$5221.0 | 2024-05-23 | |
Enamine | EN300-748827-2.5g |
morpholine-3-thione |
21009-57-4 | 95% | 2.5g |
$2379.0 | 2024-05-23 | |
abcr | AB597016-100mg |
morpholine-3-thione; . |
21009-57-4 | 100mg |
€400.20 | 2024-07-19 | ||
abcr | AB597016-250mg |
morpholine-3-thione; . |
21009-57-4 | 250mg |
€754.70 | 2024-07-19 | ||
Enamine | EN300-748827-0.25g |
morpholine-3-thione |
21009-57-4 | 95% | 0.25g |
$601.0 | 2024-05-23 | |
Enamine | EN300-748827-1.0g |
morpholine-3-thione |
21009-57-4 | 95% | 1.0g |
$1214.0 | 2024-05-23 |
3-Morpholinethione 関連文献
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
3-Morpholinethioneに関する追加情報
Introduction to 3-Morpholinethione (CAS No. 21009-57-4)
3-Morpholinethione, a compound with the chemical formula C5H9NOS, is a derivative of morpholine and is identified by its unique CAS number 21009-57-4. This compound has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and biochemical studies. The structure of 3-Morpholinethione features a morpholine ring substituted with a thiol group, which contributes to its distinct chemical properties and reactivity.
The molecular structure of 3-Morpholinethione consists of a six-membered aromatic ring containing two nitrogen atoms and an oxygen atom, with a sulfur atom bonded to one of the carbon atoms. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various chemical modifications and functionalizations. The presence of the thiol group (-SH) further enhances its reactivity, allowing it to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution.
In recent years, 3-Morpholinethione has been extensively studied for its pharmacological properties. Research has demonstrated its potential role as an intermediate in the synthesis of various therapeutic agents. One notable area of interest is its application in the development of antimicrobial compounds. Studies have shown that derivatives of 3-Morpholinethione exhibit promising activity against a range of bacterial and fungal pathogens. This has been attributed to the ability of the morpholine ring to interact with biological targets, disrupting essential metabolic pathways in microorganisms.
Moreover, 3-Morpholinethione has been explored as a component in pharmaceutical formulations aimed at treating inflammatory and autoimmune diseases. The compound's ability to modulate enzymatic activity and interfere with signal transduction pathways has made it a subject of interest for researchers seeking novel therapeutic strategies. Preliminary studies have indicated that 3-Morpholinethione can inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential as an anti-inflammatory agent.
The synthesis of 3-Morpholinethione typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the reaction of morpholine with sulfur-containing compounds under controlled conditions. The thiol group is introduced through nucleophilic substitution or oxidation-reduction reactions, depending on the desired purity and yield. Advances in synthetic methodologies have enabled the production of high-purity 3-Morpholinethione, facilitating its use in sensitive applications such as drug development and biochemical research.
In terms of analytical characterization, 3-Morpholinethione is commonly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about the molecular structure, purity, and chemical environment of the compound. NMR spectroscopy allows for the elucidation of the connectivity between atoms, while MS provides insights into the molecular weight and fragmentation patterns. HPLC is employed for purification and quantification purposes, ensuring that samples meet stringent quality standards for research and industrial applications.
The biological activity of 3-Morpholinethione has been further investigated in recent years due to its structural similarity to known bioactive molecules. Research has focused on understanding how the compound interacts with biological targets at the molecular level. For instance, studies have explored its binding affinity to enzymes and receptors involved in pain perception, neurotransmission, and immune responses. These investigations have provided valuable insights into the potential mechanisms by which 3-Morpholinethione exerts its pharmacological effects.
One particularly intriguing area of research is the role of 3-Morpholinethione in neurodegenerative diseases. Preliminary findings suggest that derivatives of this compound may have neuroprotective properties by inhibiting oxidative stress and modulating cholinergic pathways. This has sparked interest in developing novel therapeutic agents based on modified structures of 3-Morpholinethione for conditions such as Alzheimer's disease and Parkinson's disease. Ongoing clinical trials are evaluating the efficacy and safety of these derivatives in human patients.
Another emerging application is in cancer research, where 3-Morpholinethione has been investigated as a potential chemopreventive agent. Studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell proliferation. These findings highlight the compound's potential as an adjunct therapy alongside conventional cancer treatments such as chemotherapy and radiation.
The toxicological profile of 3-Morpholinethione is another critical aspect that has been thoroughly examined by researchers. Acute toxicity studies have revealed that moderate doses do not pose significant health risks under controlled conditions. However, long-term exposure studies are necessary to assess any potential cumulative effects or chronic toxicity concerns. Regulatory agencies require comprehensive toxicological data before approving new pharmaceutical agents derived from compounds like 3-Morpholinethione.
In conclusion, 3-Morpholinethione (CAS No. 21009-57-4) is a versatile compound with significant potential applications across multiple fields including pharmaceuticals, biotechnology, and materials science. Its unique structural features make it an attractive candidate for drug development, particularly in areas such as antimicrobial therapy, anti-inflammatory treatments, neurodegenerative disease management, and cancer prevention. Continued research efforts are expected to uncover further applications and enhance our understanding of this remarkable compound's capabilities.
21009-57-4 (3-Morpholinethione) 関連製品
- 941913-58-2(N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)
- 2416233-89-9(N-(4-aminooxan-4-yl)methyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride)
- 879460-71-6(8-(2-hydroxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1448027-42-6(N-(furan-3-yl)methyl-N-(thiophen-2-yl)methylpyridine-3-sulfonamide)
- 1804155-67-6(3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid)
- 2243504-76-7(2-bromo-5,7-dimethoxy-1,3thiazolo4,5-dpyrimidine)
- 866319-00-8(5-Fluoro-1H-pyrrolo[2,3-b]pyridine)
- 1353998-36-3((S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester)
- 2228453-85-6(4-bromo-2-ethenyl-6-methoxyphenol)
- 202534-05-2(methyl 2-bromo-2-3-(1-bromo-2-methoxy-2-oxoethyl)adamantan-1-ylacetate)
